甲氟灵

描述

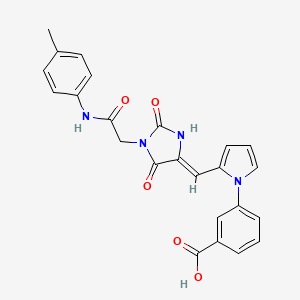

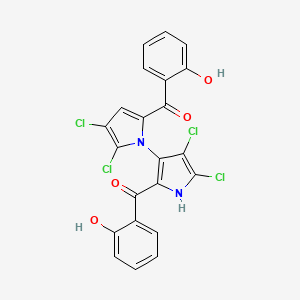

Mefluidide is an anilide herbicide and a plant growth regulator . It is used to control ornamental and non-ornamental woody plants, ground cover, hedges, trees, turfgrass, and broadleaf weeds . The IUPAC name for Mefluidide is N - {2,4-dimethyl-5- [1,1,1-trifluoro (methanesulfonamido)]phenyl}acetamide .

Molecular Structure Analysis

The molecular formula of Mefluidide is C11H13F3N2O3S . The molecular weight is 310.29 g/mol .

Chemical Reactions Analysis

The specific chemical reactions involving Mefluidide are not detailed in the search results .

Physical And Chemical Properties Analysis

Mefluidide is a relatively non-volatile, high-melting, crystalline white solid . It dissolves only slightly in water, but is quite soluble in organic solvents such as methanol and acetone . The compound is acidic with a pKa of 4.6 .

科学研究应用

草坪管理

甲氟灵用于草坪管理,特别是用于补播。 它有助于抑制现有草的生长,为播种做准备,使新苗可以在没有竞争的情况下生长 .

防治冷害

研究表明,甲氟灵可以保护黄瓜和玉米等对冷害敏感的植物免受冷害。 它起到了保护作用,使这些植物能够耐受较低的温度而不会受到损害 .

除草剂增效

甲氟灵是豆类作物等作物中除草剂后处理阔叶除草剂的增效剂。 当与苯达松和乙氧氟草醚等除草剂混合使用时,它可以提高除草剂的功效 .

玉米抗逆性

研究表明,与未处理的对照组相比,用甲氟灵处理的玉米植株表现出明显的抗冷害保护作用。 这种应用突出了它在提高作物抗逆性方面的作用 .

未来方向

The future directions of Mefluidide are not explicitly mentioned in the search results .

Relevant Papers

- “Auxinlike Activity and Metabolism of Mefluidide in Corn” discusses the effects of Mefluidide on corn and soybean .

- “Mefluidide Protection of Severely Chilled Crop Plants” explores the protective effects of Mefluidide on crop plants under severe chilling conditions .

- “Mefluidide Treatment Effects on Tall Fescue Forage, and on Pasture and Feedlot Performance of Steers” investigates the effects of Mefluidide treatment on tall fescue forage and the performance of steers in pasture and feedlot .

作用机制

Target of Action

Mefluidide, a synthetic plant growth regulator, primarily targets the KCS6, CER60, and CER1 enzymes . These enzymes play a crucial role in the biosynthesis of very-long-chain fatty acids, which are essential components of plant cell membranes .

Mode of Action

Mefluidide interacts with its targets by inhibiting their activity . This inhibition affects the normal functioning of the plant cells, leading to a retardation of vegetative growth and suppression of seedheads in grasses .

Biochemical Pathways

Mefluidide affects the pathways related to cell elongation and division . It has been observed that as the concentration of mefluidide increases in growing tissues of grasses, the most noticeable first effect is a reduction in cell elongation . If higher levels of mefluidide accumulate, cell division may also be inhibited both in the apical and intercalary meristems .

Pharmacokinetics

Mefluidide is absorbed by roots as well as leaves or stems, but rapid metabolism by soil microorganisms usually limits its substantial uptake to the above-ground portions of plants under normal field conditions . Depending on the plant species, as much as 70% of applied mefluidide may be taken up, although 25% to 50% uptake is more common . Less than 25% of the absorbed mefluidide is translocated to other above-ground grass tissues and less than 8% appears in the roots .

Result of Action

The primary result of mefluidide’s action is the retardation of vegetative growth and suppression of seedheads in grasses . This leads to a noticeable reduction in plant height and an increase in the incorporation of carbon from leucine into protein . Mefluidide also has the ability to protect chilling-sensitive plants such as cucumber and corn from chilling injury .

Action Environment

The action of mefluidide is greatly influenced by environmental factors such as temperature, relative humidity, and the presence of adjuvants . A higher temperature and a high relative humidity permit greater uptake and translocation of mefluidide . Adjuvants speed up the penetration of mefluidide, causing greater uptake and translocation, especially under suboptimal environmental conditions .

生化分析

Biochemical Properties

Mefluidide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of Mefluidide is with 3-ketoacyl-CoA synthase, an enzyme involved in the elongation of very long-chain fatty acids. This interaction inhibits the enzyme’s activity, leading to altered fatty acid synthesis . Additionally, Mefluidide has been shown to exhibit auxin-like activity, stimulating coleoptile elongation in corn (Zea mays) at specific concentrations .

Cellular Effects

Mefluidide influences various types of cells and cellular processes. In plants, it affects root and pollen tube growth by inhibiting the activity of 3-ketoacyl-CoA synthase, which is essential for the elongation of very long-chain fatty acids . This inhibition results in stunted root and pollen tube growth. Moreover, Mefluidide’s auxin-like activity impacts cell signaling pathways, gene expression, and cellular metabolism, promoting elongation in certain plant tissues .

Molecular Mechanism

The molecular mechanism of Mefluidide involves its binding interactions with specific enzymes and proteins. By inhibiting 3-ketoacyl-CoA synthase, Mefluidide disrupts the synthesis of very long-chain fatty acids, which are crucial for various cellular functions . Additionally, its auxin-like activity suggests that Mefluidide may interact with auxin receptors or signaling components, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mefluidide change over time. Studies have shown that Mefluidide is relatively stable and does not degrade quickly, allowing for sustained effects on cellular function. Long-term exposure to Mefluidide in in vitro and in vivo studies has demonstrated consistent inhibition of root and pollen tube growth, as well as sustained auxin-like activity .

Dosage Effects in Animal Models

The effects of Mefluidide vary with different dosages in animal models. At low concentrations, Mefluidide stimulates coleoptile elongation in corn, similar to the effects of indoleacetic acid . At higher doses, Mefluidide can exhibit toxic or adverse effects, including inhibition of root and pollen tube growth . These threshold effects highlight the importance of dosage in determining the compound’s impact on biological systems.

Metabolic Pathways

Mefluidide is involved in metabolic pathways related to the synthesis of very long-chain fatty acids. By inhibiting 3-ketoacyl-CoA synthase, Mefluidide disrupts the elongation of these fatty acids, affecting the composition and function of cellular membranes . This disruption can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, Mefluidide is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of Mefluidide, affecting its activity and function. The compound’s distribution within plant tissues is crucial for its role as a growth regulator .

Subcellular Localization

Mefluidide’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. In particular, Mefluidide’s interaction with 3-ketoacyl-CoA synthase occurs in the endoplasmic reticulum, where the enzyme is localized . This localization is critical for the compound’s inhibitory effects on fatty acid synthesis.

属性

IUPAC Name |

N-[2,4-dimethyl-5-(trifluoromethylsulfonylamino)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O3S/c1-6-4-7(2)10(5-9(6)15-8(3)17)16-20(18,19)11(12,13)14/h4-5,16H,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIBNKKYNPBDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C)NS(=O)(=O)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7034709 | |

| Record name | Mefluidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Formulations include granular, ready-to-use liquid, and soluble liquid concentrate; [Reference #1] White, odorless, crystalline solid; [Chem Service MSDS] | |

| Record name | Mefluidide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9455 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 180 mg/L at 23 °C, In water, 0.18 g/L at 25 °C, Solubility at 25 °C (g/L): benzene 0.31; dichloromethane 2.1; 1-octanol 17; methanol 310; acetone 350, Soluble in acetone, methanol; slightly soluble in benzene, Solubility in acetone 350, methanol 310, acetonitrile 64, ethyl acetate 50, n-octanol 17, diethyl ether 3.9, dichloromethane 2.1, benzene 0.31, xylene 0.12 (all in g/L, 23 °C) | |

| Record name | Mefluidide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: <1X10-4 mm Hg at 25 °C | |

| Record name | Mefluidide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid, Crystals | |

CAS RN |

53780-34-0 | |

| Record name | Mefluidide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53780-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mefluidide [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053780340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mefluidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-dimethyl-5'-(trifluoromethanesulphonamido)acetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEFLUIDIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/499DH82Q8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mefluidide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

183-185 °C | |

| Record name | Mefluidide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![n-[3-(3-{4-[(Dimethylamino)methyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B1676087.png)

![4-{[(4-Nitroanilino)carbonyl]amino}benzenesulfonamide](/img/structure/B1676091.png)